molecular formula C12H6BrFN2 B2938408 3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile CAS No. 1501214-05-6

3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile

Cat. No.: B2938408
CAS No.: 1501214-05-6
M. Wt: 277.096
InChI Key: UCPKWHSRAAYFMB-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile is a chemical compound that features a bromopyridine moiety and a fluorobenzonitrile group

Scientific Research Applications

3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Future Directions

While specific future directions for “3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile” are not available, similar compounds have been studied for their potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile typically involves the coupling of 6-bromopyridine with 5-fluorobenzonitrile. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.

    Reduction Reactions: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 3-(6-substituted-pyridin-2-yl)-5-fluorobenzonitrile derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-(6-bromopyridin-2-yl)-5-fluorobenzylamine.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyridin-2-ylmethanol
  • 2-Bromo-5-fluoropyridine
  • 5-Fluoro-2-nitrobenzonitrile

Uniqueness

3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile is unique due to the combination of bromopyridine and fluorobenzonitrile moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.

Properties

IUPAC Name

3-(6-bromopyridin-2-yl)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2/c13-12-3-1-2-11(16-12)9-4-8(7-15)5-10(14)6-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPKWHSRAAYFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC(=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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